molecular formula C12H14N2O B13076072 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde

2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B13076072
M. Wt: 202.25 g/mol
InChI Key: CQQLMQZNJKOPFC-UHFFFAOYSA-N
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Description

2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 898379-97-0; molecular formula: C₁₂H₁₄N₂O) is a derivative of the imidazo[1,2-a]pyridine scaffold, characterized by a tert-butyl substituent at the 2-position and a formyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing bioactive molecules. Notably, it serves as the core structure of LASSBio-1749, a potent anti-inflammatory agent that inhibits TNF-α production. In preclinical studies, LASSBio-1749 demonstrated oral efficacy in reducing pro-inflammatory cytokines, outperforming earlier derivatives and rivaling the p38 MAPK inhibitor SB-203580 in potency .

Its molecular weight (202.25 g/mol) and structural features position it as a versatile building block for drug discovery and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl isocyanide in the presence of a base, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Copper-Catalyzed Direct Formylation

The most efficient synthesis involves copper-catalyzed C–H formylation of 2-tert-butylimidazo[1,2-a]pyridine using dimethyl sulfoxide (DMSO) as a carbonyl source and molecular oxygen (O₂) as an oxidant .

Reaction Conditions

  • Catalyst : Cu(OAc)₂ (5 mol%)

  • Additive : AcOH (0.5 mmol)

  • Solvent : DMSO

  • Temperature : 120°C

  • Oxidant : O₂ (balloon)

  • Yield : 82% (optimized)

Table 1: Optimization of Reaction Conditions

EntryCatalystAdditiveOxidantTemp (°C)Yield (%)
1Cu(OAc)₂O₂12046
2CuBr₂O₂12024
6Cu(OTf)₂O₂120<5
10Cu(OAc)₂AcOHO₂12082

Key Observations :

  • Acetic acid significantly enhances yield by facilitating proton transfer and stabilizing intermediates .

  • Other copper catalysts (e.g., CuBr₂, CuCl₂) or oxidants (e.g., TBHP, K₂S₂O₈) gave inferior results .

Mechanistic Pathway

The reaction proceeds via a radical-based mechanism :

  • Copper-mediated C–H activation generates a radical intermediate.

  • DMSO decomposition provides the formyl group through methyl radical coupling.

  • Oxygen insertion forms a peroxy radical intermediate.

  • Rearomatization yields the final aldehyde product.

Functionalization Reactions

While direct derivatization of 2-tert-butylimidazo[1,2-a]pyridine-3-carbaldehyde is not extensively documented in the provided sources, its aldehyde group is highly reactive and can undergo typical transformations:

Potential Reactivity

  • Oxidation : Conversion to carboxylic acids using strong oxidants (e.g., KMnO₄).

  • Reduction : Reduction to the primary alcohol (e.g., NaBH₄).

  • Condensation : Formation of Schiff bases with amines (e.g., R–NH₂) .

Comparative Analysis with Analogues

Research on structurally similar 3-formylimidazo[1,2-a]pyridines reveals:

  • Steric Effects : The tert-butyl group at C2 enhances steric hindrance, potentially slowing electrophilic substitutions but stabilizing intermediates .

  • Electronic Effects : The aldehyde group directs further functionalization at C3, enabling regioselective modifications .

Challenges and Limitations

  • Substrate Scope : Bulky substituents (e.g., tert-butyl) may limit compatibility with certain reagents or conditions .

  • Sensitivity : The aldehyde group is prone to oxidation under harsh conditions, requiring careful handling .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit notable antibacterial properties. Specifically, compounds derived from this scaffold have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). One study identified a novel chemotype with substantial bacteriostatic activity against these pathogens, suggesting that modifications to the imidazo[1,2-a]pyridine structure could enhance antibacterial potency .

Anticholinesterase Activity

Imidazo[1,2-a]pyridine derivatives, including 2-tert-butylimidazo[1,2-a]pyridine-3-carbaldehyde, have been investigated for their potential as acetylcholinesterase inhibitors. These compounds can be beneficial in treating conditions such as Alzheimer's disease by enhancing cholinergic transmission. A study indicated that certain derivatives exhibited strong inhibition of acetylcholinesterase with IC50 values ranging from 0.2 to 50 µM .

Antileishmanial Activity

Recent investigations have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against Leishmania species. For instance, specific analogues demonstrated potent antileishmanial activity with IC50 values below 10 µM against both promastigotes and amastigotes of Leishmania amazonensis . This underscores the potential of these compounds in developing treatments for leishmaniasis.

Transition-Metal-Catalyzed Reactions

The synthesis of this compound can be achieved through transition-metal-catalyzed reactions that facilitate the formation of imidazopyridines. Recent advancements have shown that using copper acetate as a catalyst allows for selective C-3 formylation of imidazo[1,2-a]pyridines under mild conditions, yielding good product yields .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Studies have focused on modifying substituents at various positions on the imidazopyridine ring to enhance their pharmacological properties while minimizing toxicity .

Case Studies and Findings

Study Application Findings
Nature Study (2018)AnticholinesteraseIdentified strong AChE inhibitors with IC50 values from 0.2 to 50 µM .
Beilstein Journal (2019)AntimicrobialDiscovered novel chemotypes with bacteriostatic activity against MRSA .
PMC Article (2023)AntileishmanialShowed promising activity against Leishmania with IC50 < 10 µM .

Mechanism of Action

The mechanism of action of 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular metabolism.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Urease Inhibition

Derivatives of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde modified with oxazole rings (e.g., compounds 4i and 4o) exhibited potent urease inhibition (IC₅₀ = 5.68 ± 1.66 μM and 7.11 ± 1.24 μM, respectively), surpassing the standard thiourea drug (IC₅₀ = 21.0 ± 0.7 μM). These analogues leverage hydrogen-bonding (-OH) and electron-withdrawing (-CF₃, -NO₂) groups to enhance enzyme interactions .

Antifungal Activity

3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives (e.g., 10i) demonstrated potent anticandidal activity (MIC = 41.98 µmol/L) against resistant Candida albicans strains. These compounds utilize conjugated carbonyl groups for antifungal action, a feature absent in the tert-butyl analogue .

Anti-Inflammatory Activity

The tert-butyl derivative LASSBio-1749 exhibited superior TNF-α inhibition compared to phenyl- or methyl-substituted analogues. Its tert-butyl group likely stabilizes hydrophobic interactions with the p38 MAPK binding pocket, enhancing potency .

Structural and Electronic Effects

  • Substituent Position: Bromination at the C6 position (e.g., 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde) enables Mizoroki–Heck reactions for functionalizing phosphonocarboxylates, critical for enzyme inhibitors like FPPS and RGGT . The tert-butyl group at C2 avoids steric clashes in such reactions.
  • Conformational Stability : Intramolecular H-bonding between the formyl group and peri H-5 in 2-phenyl derivatives stabilizes planar conformations, enhancing binding to biological targets . The tert-butyl group may disrupt such interactions but introduces steric guidance for selective binding.

Table 2: Structural Properties of Key Analogues

Compound Substituents Molecular Weight (g/mol) Key Feature
Base scaffold None (C₈H₆N₂O) 146.15 Simplest structure
7-Methyl-2-phenyl derivative 2-Ph, 7-Me 236.27 Enhanced lipophilicity
2-tert-Butyl derivative 2-t-Bu 202.25 Steric bulk, bioavailability

Biological Activity

2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique bicyclic structure that includes an imidazole ring fused to a pyridine ring, characterized by a tert-butyl group at the second position of the imidazole ring and an aldehyde functional group at the third position of the pyridine ring. Its molecular formula is C12_{12}H14_{14}N2_{2}O, with a molecular weight of approximately 190.24 g/mol.

Research has indicated that this compound exhibits significant biological activities, particularly in antimicrobial properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial efficacy. Studies have shown that it possesses activity against multidrug-resistant strains of bacteria. The compound demonstrates potential in modulating enzyme activity and gene expression, which may influence various cellular processes related to infection control and treatment.

Table 1: Antimicrobial Activity Profiles

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The mechanism by which this compound exerts its biological effects involves interactions with various biomolecules. It is believed to modulate the activity of specific enzymes and influence gene expression pathways crucial for microbial survival and proliferation.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Gene Expression Modulation : It can alter the expression levels of genes associated with antibiotic resistance.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study conducted in vitro tests on various bacterial strains and demonstrated that this compound significantly inhibited growth at concentrations as low as 16 µg/mL against E. coli .
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of this compound on human cell lines, revealing minimal toxicity at therapeutic concentrations, indicating its potential as a safe antimicrobial agent .
  • Mechanistic Insights : Research into its interaction with bacterial proteins revealed that it binds to target enzymes, disrupting their function and leading to increased susceptibility to other antibiotics .

Structural Comparisons

The structural uniqueness of this compound compared to similar compounds may contribute to its distinct biological activities.

Table 2: Structural Comparison with Related Compounds

Compound NameStructure CharacteristicsUnique Features
2-Methylimidazo[1,2-a]pyridine-3-carbaldehydeMethyl group instead of tert-butylKnown for strong mutagenic properties
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehydePhenyl group substitutionExhibits different biological activity profiles
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehydeFluorinated phenyl groupPotentially enhanced bioactivity due to fluorine

The presence of the tert-butyl group in this compound may enhance its lipophilicity and influence its pharmacokinetics compared to other derivatives.

Q & A

Basic Questions

Q. Q1. What are the most reliable synthetic routes for 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde?

The compound can be synthesized via formylation of the imidazo[1,2-a]pyridine core. A common method involves reacting 2-tert-butylimidazo[1,2-a]pyridine with N,N-dimethylformamide (DMF) under Vilsmeier-Haack conditions (POCl₃ as a catalyst), achieving moderate yields (~33%) . Alternative routes include oxidation of 3-[(dimethylamino)methyl] derivatives using mild oxidizing agents like MnO₂. Column chromatography (e.g., silica gel with EtOAc/hexane eluents) is typically employed for purification .

Q. Q2. How is structural confirmation performed for this compound?

Structural validation combines spectral techniques:

  • IR spectroscopy : A carbonyl (C=O) stretch near 1685–1650 cm⁻¹ confirms the aldehyde group .
  • NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR. Aromatic protons in the imidazo[1,2-a]pyridine ring resonate between δ 7.0–8.5 ppm, while tert-butyl protons show a singlet at δ 1.2–1.4 ppm .
  • X-ray crystallography (if crystalline): Provides precise bond lengths and angles, particularly for verifying intramolecular interactions like H-bonding between the aldehyde oxygen and adjacent protons .

Q. Q3. What are the key challenges in purifying this compound?

Purification via silica gel chromatography may lead to aldehyde oxidation or decomposition. To mitigate this:

  • Use low-polarity eluents (e.g., hexane/EtOAc) to minimize retention time.
  • Add stabilizers like BHT (butylated hydroxytoluene) during column runs.
  • Consider alternative methods like recrystallization from dichloromethane/hexane mixtures .

Advanced Research Questions

Q. Q4. How can computational methods enhance the design of derivatives for specific applications?

Density functional theory (DFT) at the M06/6-311G(d,p) level predicts electronic properties, such as HOMO-LUMO gaps and nonlinear optical (NLO) behavior, guiding the design of derivatives for photochemical or catalytic applications. For example, substituents like electron-withdrawing groups (e.g., -F, -Cl) lower the LUMO energy, enhancing reactivity in charge-transfer reactions . Molecular docking studies (e.g., AutoDock Vina) can also predict binding affinities to biological targets, such as enzymes or receptors, prior to synthesis .

Q. Q5. How do intramolecular interactions influence the compound’s conformation and reactivity?

X-ray data reveal that the aldehyde group forms a weak hydrogen bond with the peri H-5 proton of the imidazo[1,2-a]pyridine ring (distance ~2.5–2.7 Å). This interaction stabilizes a planar conformation, increasing electrophilicity at the aldehyde carbon and favoring nucleophilic additions (e.g., condensation reactions to form chalcones or Schiff bases) .

Q. Q6. What experimental and theoretical approaches resolve contradictions in spectral vs. crystallographic data?

Discrepancies between calculated (DFT) and observed (X-ray) bond lengths often arise from solvent effects or crystal packing. To address this:

  • Perform solvent-phase DFT simulations (e.g., using the SMD model for DCM or MeOH).
  • Compare experimental solid-state IR with gas-phase DFT vibrational spectra to identify environmental influences .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .

Q. Q7. How can this compound be functionalized for environmental or pharmacological applications?

  • Environmental : Grafting onto mesoporous silica (e.g., SBA-15) via silane linkers creates adsorbents for heavy metal ions (e.g., Cu²⁺). The aldehyde group chelates metals, while the tert-butyl group enhances hydrophobicity for selective adsorption .
  • Pharmacological : Condensation with amines yields Schiff bases with antimicrobial activity. For example, derivatives with 4-fluorophenyl substituents show enhanced binding to bacterial DNA gyrase in docking studies .

Q. Q8. What strategies improve synthetic yields in large-scale preparations?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing side reactions.
  • Flow chemistry : Enhances heat/mass transfer for exothermic formylation steps.
  • Catalyst optimization : Replace POCl₃ with less corrosive alternatives like PCl₃/TfOH systems, improving safety and yield .

Q. Notes

  • Methodological Focus : Emphasized synthesis optimization, spectral validation, and computational modeling.
  • Advanced Topics : Highlighted interdisciplinary applications (environmental, pharmacological) and data reconciliation strategies.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-tert-butylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c1-12(2,3)11-9(8-15)14-7-5-4-6-10(14)13-11/h4-8H,1-3H3

InChI Key

CQQLMQZNJKOPFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N2C=CC=CC2=N1)C=O

Origin of Product

United States

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